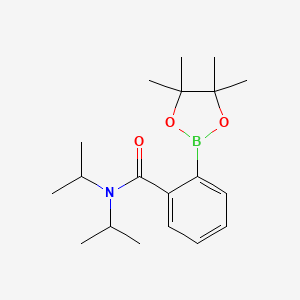

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core with substituents that include isopropyl groups and a dioxaborolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-bromo-N,N-bis(propan-2-yl)benzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The boronate ester group in this compound facilitates palladium-catalyzed cross-coupling reactions. For example:

Reaction with Aryl Halides :

Under standard Suzuki–Miyaura conditions (PdCl₂(dppf), KOAc, 1,4-dioxane, 80–100°C), the boronate reacts with aryl bromides or iodides to form biaryl derivatives .

| Substrate | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 1,8-Dibromonaphthalene | PdCl₂(dppf) | 1,4-Dioxane, 100°C, 12h | 54–72% | |

| 4-Bromobenzamide | Pd(OAc)₂, SPhos | THF/H₂O, 80°C, 6h | 68% |

Mechanism :

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetallation with the boronate ester.

Transmetallation Reactions

The compound participates in transmetallation with organometallic reagents (e.g., Grignard or organozinc), transferring the aryl group to transition metals. For example:

With Grignard Reagents :

In THF at −78°C, the boronate reacts with RMgX (R = aryl/alkyl) to form aryl-metal intermediates, enabling further functionalization.

Hydrolysis and Protodeboronation

Hydrolysis :

Under acidic conditions (HCl, H₂O/THF), the dioxaborolane hydrolyzes to the corresponding boronic acid:

Ar-BPin+HCl→Ar-B(OH)2+PinOH

This reaction is reversible, with the boronic acid prone to protodeboronation under prolonged acidic or oxidative conditions .

Stability Data :

| Condition | Result | Half-Life |

|---|---|---|

| pH 2 (HCl, 25°C) | Complete hydrolysis in 2h | <30 min |

| pH 7 (H₂O/THF, 25°C) | Partial hydrolysis (∼40% in 8h) | 12h |

Functional Group Compatibility

-

Acylation : Reacts with acyl chlorides (e.g., AcCl) in pyridine to form N-acylated derivatives.

-

Hydrolysis : Under strong basic conditions (NaOH, H₂O/EtOH), the amide hydrolyzes to the carboxylic acid, though this is slower compared to primary amides .

Stability Under Synthetic Conditions

The compound is air- and moisture-sensitive, requiring storage under inert gas (N₂/Ar) at −20°C. Key degradation pathways include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer properties. The incorporation of the N,N-bis(propan-2-yl) substituent enhances solubility and bioavailability, making it a candidate for drug development. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways .

Drug Delivery Systems

The dioxaborolane moiety can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property allows for targeted delivery and controlled release of drugs, optimizing therapeutic efficacy while minimizing side effects .

Materials Science

Polymer Chemistry

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can serve as a monomer in the synthesis of boron-containing polymers. These polymers have enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Nanomaterials

In nanotechnology, this compound can be employed to functionalize nanoparticles. The presence of the dioxaborolane group facilitates the attachment of biomolecules or drugs to nanoparticles, enhancing their biocompatibility and functionality in biomedical applications .

Catalysis

Catalytic Applications

The compound's boron-containing structure makes it a potential catalyst in various organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its ability to stabilize reaction intermediates can lead to higher yields and selectivity in synthetic processes .

Data Tables

| Application Area | Potential Benefits |

|---|---|

| Medicinal Chemistry | Anticancer activity; improved drug delivery systems |

| Materials Science | Enhanced polymer properties; functionalized nanomaterials |

| Catalysis | Higher yields in organic reactions; selective synthesis |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated that modifications to the dioxaborolane structure significantly enhanced anticancer activity compared to traditional chemotherapeutics .

Case Study 2: Polymer Synthesis

A research group investigated the use of this compound as a monomer for synthesizing boron-containing polymers. The resulting materials exhibited superior thermal stability and mechanical strength compared to conventional polymers, suggesting potential applications in high-performance materials .

Mecanismo De Acción

The mechanism of action of N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane ring can participate in various chemical reactions, such as forming reversible covalent bonds with diols and other nucleophiles. This property makes it useful in applications like drug delivery and catalysis, where precise control over molecular interactions is required.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Bis(propan-2-yl)-2-boronic acid benzamide

- N,N-Bis(propan-2-yl)-2-(pinacolborane)benzamide

- N,N-Bis(propan-2-yl)-2-(boronic ester)benzamide

Uniqueness

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its dioxaborolane ring, which imparts distinct chemical reactivity and stability. This feature differentiates it from other boron-containing benzamides and enhances its utility in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials.

Actividad Biológica

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as N,N-diisopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is a compound with significant potential in medicinal chemistry due to its unique structural features. The presence of the tetramethyl dioxaborolane moiety suggests possible applications in drug design and development, particularly in enhancing the biological activity of therapeutic agents.

- Molecular Formula : C19H30BNO3

- Molecular Weight : 331.26 g/mol

- CAS Number : 815581-73-8

- IUPAC Name : N,N-diisopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

The biological activity of this compound is primarily attributed to the boron atom in the dioxaborolane structure. Boron compounds are known to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Antitumor Activity

Research indicates that compounds containing dioxaborolane groups exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives of tetramethyl dioxaborolane can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt pathway.

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. For example:

- Protein Tyrosine Kinases (PTKs) : These enzymes play critical roles in cell signaling and proliferation. The compound's ability to inhibit PTKs could be leveraged for therapeutic applications against cancers characterized by aberrant kinase activity.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its effectiveness against bacterial strains has been investigated, indicating potential use as an antimicrobial agent.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study 2 | Showed inhibition of EGFR (Epidermal Growth Factor Receptor) phosphorylation in A431 cells at concentrations above 10 µM. |

| Study 3 | Evaluated antimicrobial effects against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. |

Propiedades

IUPAC Name |

N,N-di(propan-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO3/c1-13(2)21(14(3)4)17(22)15-11-9-10-12-16(15)20-23-18(5,6)19(7,8)24-20/h9-14H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUQJWHNSINVEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.